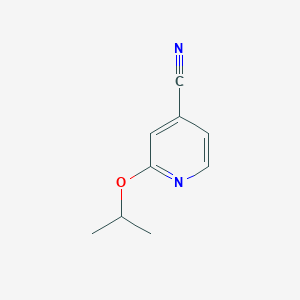

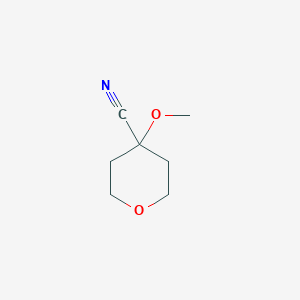

4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Vue d'ensemble

Description

The compound 4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a chemical of interest due to its potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into similar pyran derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyran derivatives often involves multi-component reactions that can generate complex structures efficiently. For instance, a three-component condensation involving β-ketonitriles, pyridinium ylides, and aldehydes has been used to synthesize a library of dihydrofuran and pyran carbonitriles with good yields and diastereoselectivity . This method demonstrates the versatility of pyran synthesis, which could potentially be applied to the synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile.

Molecular Structure Analysis

X-ray diffraction (XRD) and spectroscopic methods such as FT-IR and NMR are commonly used to characterize the molecular structure of pyran derivatives . Density functional theory (DFT) calculations complement these experimental techniques by providing detailed information on molecular and chemical properties, such as electron density distribution and reactivity descriptors . These methods could be employed to analyze the molecular structure of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile.

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical transformations. For example, the removal of protecting groups, reduction reactions, and subsequent reactions with aldehydes and ketones can lead to the formation of secondary amines and amides . These transformations highlight the reactivity of the pyran ring and its substituents, which is relevant for understanding the chemical behavior of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives, such as dipole moment, polarizability, and hyperpolarizability, can be investigated using computational methods . These properties are indicative of a molecule's capability to participate in non-linear optical (NLO) effects and its potential as a material in electronic applications. Additionally, interactions with biological molecules, such as DNA bases, can be studied to assess the biological relevance of these compounds .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One primary application of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile derivatives is in the synthesis of heterocyclic compounds. These compounds serve as key intermediates in the production of various chemicals and pharmaceuticals. For instance, facile hetero-Diels-Alder reactions involving α,β-unsaturated acyl cyanides and enol ethers have been utilized to synthesize 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles in high yields. These reactions are stereospecific and proceed at room temperature, highlighting the compound's utility in creating complex molecular architectures efficiently (R. John, Vincent Schmid, & H. Wyler, 1987).

Antimicrobial Activity

Another significant application is the exploration of antimicrobial properties. Pyran derivatives synthesized from reactions involving 4-Methoxytetrahydro-2H-pyran-4-carbonitrile have shown promising antibacterial and antifungal activities. These compounds are synthesized through various chemical reactions and subsequently screened for their ability to inhibit the growth of harmful microorganisms. Such research provides a basis for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (R. M. Okasha et al., 2022).

Corrosion Inhibition

The corrosion inhibition performance of pyranopyrazole derivatives, which can be synthesized using 4-Methoxytetrahydro-2H-pyran-4-carbonitrile, has been investigated for their effectiveness in protecting mild steel in acidic environments. These studies are crucial for developing more effective corrosion inhibitors, which are essential for extending the life of metal structures and components in various industrial applications (M. Yadav, Laldeep Gope, Nilam Kumari, & Premanand Yadav, 2016).

Electrocatalytic Applications

Additionally, 4-Methoxytetrahydro-2H-pyran-4-carbonitrile derivatives have been applied in electrocatalytic processes for the efficient synthesis of medicinally relevant scaffolds. This showcases the compound's role in green chemistry, where electrocatalytic methods are employed to reduce the environmental impact of chemical syntheses. Such applications are not only eco-friendly but also offer a high yield and current efficiency, indicating the potential of these compounds in sustainable chemistry practices (M. Elinson, Ruslan F. Nasybullin, & G. Nikishin, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-methoxyoxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLRHRCUJLPODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618276 | |

| Record name | 4-Methoxyoxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxytetrahydro-2H-pyran-4-carbonitrile | |

CAS RN |

155650-56-9 | |

| Record name | 4-Methoxyoxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

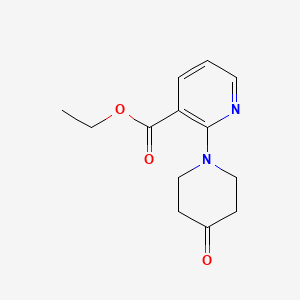

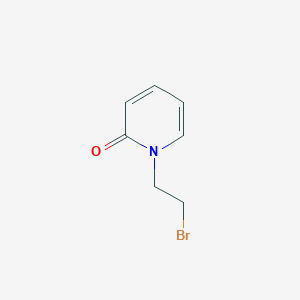

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)